molecular formula C8H11BrO B6221188 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one CAS No. 2757999-81-6

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one

Cat. No. B6221188
CAS RN: 2757999-81-6
M. Wt: 203.1
InChI Key:
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Description

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is not well understood. However, it is believed to act as a Lewis acid catalyst, facilitating the formation of carbon-carbon bonds in organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is its ability to act as an efficient catalyst in organic reactions. It is also relatively easy to synthesize and handle in the laboratory. However, its limited solubility in common solvents and its high cost may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one. These include:
1. Further investigation of its mechanism of action and potential applications in organic synthesis.
2. Exploration of its potential use in the development of new drugs and pharmaceuticals.
3. Study of its potential toxicity and adverse effects on human health.
4. Investigation of its potential use in the development of new materials and polymers.
5. Development of new synthetic methods for the production of this compound.
In conclusion, 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is a promising compound with potential applications in organic synthesis, drug development, and materials science. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.

Synthesis Methods

The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one involves the reaction of 1,5,5-trimethylbicyclo[1.1.1]pentane with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 101-102°C.

Scientific Research Applications

1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one has been studied for its potential use as a reagent in organic synthesis. It has been shown to be an effective catalyst in the synthesis of various compounds such as 3,4-dihydroisoquinolines and 2,3-dihydro-1H-indenes. Additionally, this compound has been investigated for its potential use in the development of new drugs and pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one' involves the conversion of a bicyclo[1.1.1]pentane derivative to a brominated ketone through a series of reactions.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Bromine", "Acetone", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with bromine in the presence of light to form 1-bromobicyclo[1.1.1]pentane.", "1-bromobicyclo[1.1.1]pentane is then reacted with sodium hydroxide and acetone to form 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one.", "The crude product is then washed with hydrochloric acid, followed by sodium bicarbonate, and dried over magnesium sulfate.", "The product is then extracted with ethyl acetate and purified through column chromatography to obtain the final product." ] }

CAS RN

2757999-81-6

Molecular Formula

C8H11BrO

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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